molecular formula C13H12O5 B1683303 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid CAS No. 105364-56-5

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Katalognummer B1683303
CAS-Nummer: 105364-56-5
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: PPZVSYXNLXFYAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as CHEBI:182217 , is a butenolide . It has a molecular formula of C13H12O5 , an average mass of 248.234, and a mono-isotopic mass of 248.06847 . The IUPAC name for this compound is 3-(4-hydroxy-5-oxo-3-phenyl-2H-uran-2-yl)propanoic acid .

Wissenschaftliche Forschungsanwendungen

Pharmacology: Aldose Reductase Inhibition

WF 3681 has been identified as a potent aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is crucial in the treatment of diabetic complications such as neuropathy, retinopathy, and cataracts. WF 3681 exhibits an IC50 of 0.25 µM for the rabbit lens enzyme, indicating its strong inhibitory action . This makes it a valuable compound for pharmacological research aimed at developing new treatments for diabetes-related conditions.

Medicine: Diabetic Neuropathy Management

In medical research, WF 3681 and its derivatives have been studied for their effects on sorbitol accumulation in diabetic rats . Excessive sorbitol in cells can lead to diabetic neuropathy, a debilitating condition. WF 3681’s ability to inhibit aldose reductase and reduce sorbitol accumulation suggests its potential role in managing and preventing diabetic neuropathy.

Biochemistry: Enzyme Activity Modulation

WF 3681’s role in biochemistry is linked to its action as an enzyme modulator . By inhibiting aldose reductase, it can affect the metabolic pathways in which the enzyme is involved. This modulation is significant for understanding disease mechanisms and developing biochemical assays to study enzyme activity in various biological processes.

Industrial Applications: Microbial Metabolite

Industrially, WF 3681 is recognized as a fungal metabolite found in Acremonium . Its inhibitory properties can be harnessed in industrial bioprocesses that require the regulation of specific enzymes. Additionally, its origin from a microfungus opens up possibilities for its use in industrial microbiology and fermentation technologies.

Environmental Science: Nitrogen Cycling Impact

Although direct references to WF 3681’s role in environmental science were not found, compounds like WF 3681 that affect microbial enzymes could potentially influence nitrogen cycling in environmental systems . By impacting microbial activity, such compounds can indirectly affect the nitrogen availability in soil and water, which is vital for plant growth and ecosystem balance.

Agricultural Science: Crop Protection Research

In agricultural science, the study of compounds like WF 3681 can contribute to the development of crop protection strategies . Understanding how such compounds interact with plant pathogens and pests can lead to the creation of new fungicides or growth regulators, enhancing crop yield and resilience.

Eigenschaften

IUPAC Name

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZVSYXNLXFYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909465
Record name 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

CAS RN

105364-56-5
Record name WF 3681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (20 mg) was dissolved in methanol (3 ml), and 10% aqueous potassium carbonate (3 ml) was added. The mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into ice water (10 ml), acidified with hydrochloric acid, and extracted with ethyl acetate. The extract was washed with water and dried over magnesium sulfate. The solvent was then distilled off. The remaining oil was purified by preparative silice gel thin layer chromatography (developer: 5% methanol-chloroform). Recrystallization from chloroform gave 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (11 mg) as colorless needles. m.p. 177°-179° C.
Name
3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 2
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 3
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 4
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 5
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 6
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Q & A

Q1: What is WF-3681 and what is its mechanism of action?

A1: WF-3681 is a naturally occurring compound isolated from the fungus Chaetomella raphigera. [] It acts as an aldose reductase inhibitor, specifically targeting the enzyme responsible for converting glucose into sorbitol. [, , ] By inhibiting this pathway, WF-3681 may help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications like neuropathy. [, ]

Q2: What is the structure of WF-3681 and how was it determined?

A2: WF-3681's structure was elucidated through a combination of spectroscopic and chemical analyses, including elemental analysis, high-resolution electron impact mass spectrometry, and various spectroscopic techniques. [, ] This led to the determination of its molecular formula as C13H12O5. [] The complete three-dimensional structure was confirmed through X-ray crystallography. [] The molecule was found to possess a planar phenyl ring and a furan ring system with a propionic acid side chain. []

Q3: How potent is WF-3681 as an aldose reductase inhibitor?

A3: WF-3681 exhibits potent inhibitory activity against aldose reductase with an IC50 value of 2.5 x 10-7 M against the partially purified enzyme from rabbit lens. [] This highlights its strong affinity for and ability to inhibit this enzyme.

Q4: Have any structure-activity relationship (SAR) studies been conducted with WF-3681?

A4: Yes, several studies have investigated the impact of structural modifications on the activity of WF-3681. These studies revealed that the carboxylic acid functionality is crucial for activity, and the length of the side chain significantly influences potency. [] Additionally, the lipophilicity of both the benzene ring and the enol ether group were found to be important for enhancing inhibitory activity. []

Q5: Has WF-3681 demonstrated efficacy in in vivo models of diabetic complications?

A5: While WF-3681 itself has shown promising in vitro activity, a derivative, FR-62765, has been more extensively studied in vivo. [] In a rat model of diabetic neuropathy, FR-62765 effectively prevented sorbitol accumulation in the sciatic nerve and improved motor nerve conduction velocity. [] This suggests that aldose reductase inhibitors based on the structure of WF-3681 hold therapeutic potential for treating diabetic complications.

Q6: Are there any synthetic routes available for WF-3681?

A6: Yes, WF-3681 has been successfully synthesized through a total synthesis approach starting from (E)-5-phenyl-4-pentenol. [] An alternative and efficient synthetic route involving the aldol condensation of phenylpyruvates and ω-formylalkanoates has also been reported. [] These synthetic strategies provide access to WF-3681 and its analogs for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.